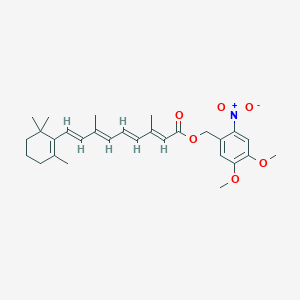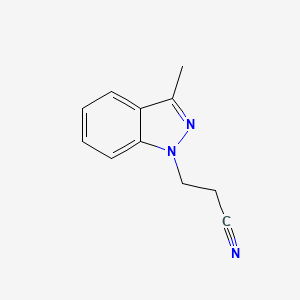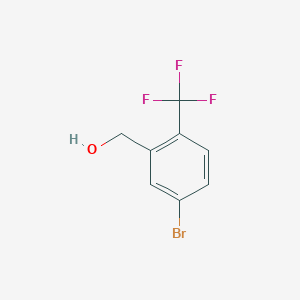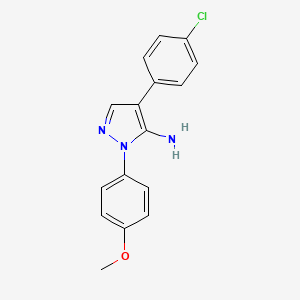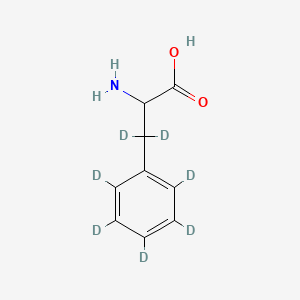
DL-Phenyl-D5-alanine-3,3-D2
Vue d'ensemble
Description
DL-Phenyl-D5-alanine-3,3-D2 is a compound with the molecular formula C9H11NO2 . It is also known by other names such as DL-3-Phenylalanine-d2 and 2-amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid . It has a molecular weight of 172.23 g/mol .
Synthesis Analysis
The synthesis of this compound involves the enzymatic deacylation of acetylphenyl-D5-alanine-2,3,3-D3, which is obtained by catalytic reduction (deuteriumation) of the hydrolyzed 2-methyl oxazolone derivative of benzaldehyde-D6 .Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D,6D2 . The Canonical SMILES string is C1=CC=C(C=C1)CC(C(=O)O)N and the Isomeric SMILES string is [2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(C(=O)O)N)[2H])[2H] .Physical And Chemical Properties Analysis
This compound has a molecular weight of 172.23 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 3 . The Exact Mass is 172.122915815 g/mol and the Monoisotopic Mass is also 172.122915815 g/mol .Applications De Recherche Scientifique
1. Enzyme Inhibition and Antimicrobial Properties
DL-Phenyl-D5-alanine-3,3-D2 derivatives have been studied for their potential in inhibiting specific enzymes and exhibiting antimicrobial properties. For instance, DL-(1-Amino-2-propenyl)phosphonic acid, an analogue of vinylglycine, is a potent inhibitor of alanine racemases from certain bacterial species and D-Ala:D-Ala ligase. It's worth noting that this molecule shows specificity as it does not inhibit mammalian enzymes like aspartate aminotransferase, alanine aminotransferase, and D-amino acid oxidase. This specificity hints at potential antimicrobial properties without affecting mammalian systems (Vo-Quang et al., 1986).
2. Studies in Molecular Evolution
The stereospecificity of amino acids, including this compound derivatives, plays a crucial role in understanding molecular evolution. Research has been conducted on the condensation of protected DL-amino acids with methyl esters, using various condensing reagents. The study has elucidated the stereochemical courses of these syntheses, revealing favored formation of specific isotactic sequences, which are crucial in understanding molecular structures and interactions (Kricheldorf et al., 2009).
3. Biochemical Studies and Metabolite Formation
This compound derivatives have been used in studies focusing on the metabolic processes in plants and microorganisms. For instance, the incorporation of L-phenyl-D5-alanine-2,3,3-D3 and DL-phenylalanine-3,3-D2 in cultured cells of Asparagus officinalis led to the production of D-enriched asparenyol, shedding light on the biosynthetic sequences and the role of phenylalanine in forming specific metabolites (Terada & Kamisako, 1999).
4. Chromatographic Studies and Amino Acid Analysis
The derivatives have been instrumental in chromatographic studies and amino acid analysis, providing insights into the separation of different stereoisomers and understanding the molecular interactions during these processes. Techniques like HPLC have been employed to study the stereomeric resolution of various racemic compounds, aiding in the advancement of analytical methods and understanding of molecular behavior (Al-Shaalan et al., 2020).
Safety and Hazards
When handling DL-Phenyl-D5-alanine-3,3-D2, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .
Relevant Papers A suspension of cultured cells of Asparagus officinalis fed L-phenyl-D5-alanine-2,3,3-D3 (D5-phe) and DL-phenylalanine-3,3-D2 (D2-phe) yielded D-enriched asparenyol, 4-[5-(4-methoxyphenoxy)-3-penten-1-ynyllphenol (1). A H-NMR spectral study indicated that incorporation of deuterium atoms into the chains of the products was restricted to the C-9 position .
Mécanisme D'action
Target of Action
DL-Phenyl-D5-alanine-3,3-D2 is a deuterated form of phenylalanine, an essential amino acid . The primary targets of this compound are likely to be the same as those of phenylalanine, which include various enzymes involved in protein synthesis and other metabolic processes.
Mode of Action
As a deuterated compound, this compound is expected to behave similarly to its non-deuterated counterpart, phenylalanine, in terms of its interactions with its targets. Deuterium, or heavy hydrogen, is non-radioactive and chemically identical to regular hydrogen, but it forms stronger bonds that are less susceptible to breakage. This can slow down metabolic processes and potentially enhance the stability and lifespan of the compound in the body .
Biochemical Pathways
This compound is likely to be involved in the same biochemical pathways as phenylalanine. Phenylalanine is a precursor to tyrosine, another amino acid, which is in turn a precursor to important bioactive molecules such as dopamine, norepinephrine, and epinephrine. By substituting phenylalanine with this compound in these pathways, it may be possible to trace the metabolic fate of phenylalanine more accurately .
Pharmacokinetics
As a deuterated compound, it is expected to have similar absorption, distribution, metabolism, and excretion (adme) properties as phenylalanine, but with potentially enhanced metabolic stability due to the presence of deuterium .
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of phenylalanine, given their chemical similarity. The presence of deuterium may result in subtle differences in these effects due to changes in the compound’s metabolic stability .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme temperatures or pH levels could potentially affect the compound’s stability or its interactions with its targets .
Propriétés
IUPAC Name |
2-amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-XZJKGWKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(C(=O)O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




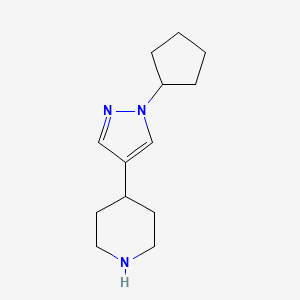
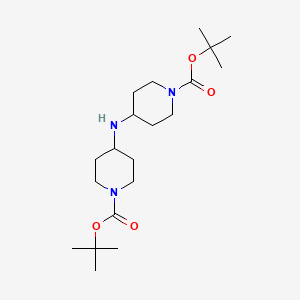
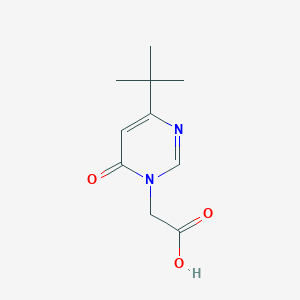
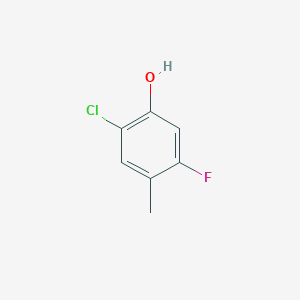
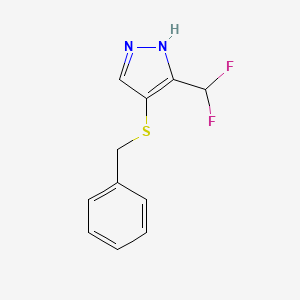
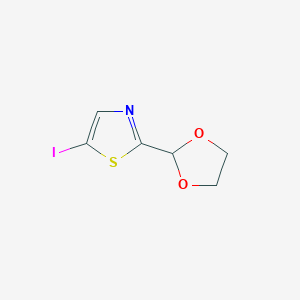

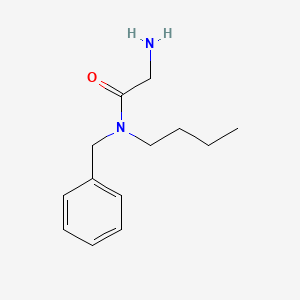
![2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B1474311.png)
